
1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Overview
Description
1-(4’-Methoxy-biphenyl-4-yl)-ethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Methoxy-biphenyl-4-yl)-ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(4’-Methoxy-biphenyl-4-yl)-ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Methoxy-biphenyl-4-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: 4’-Methoxy-biphenyl-4-carboxylic acid.
Reduction: 1-(4’-Methoxy-biphenyl-4-yl)-ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1-(4'-Methoxy-biphenyl-4-yl)-ethanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including other substituted biphenyls and derivatives used in pharmaceuticals and agrochemicals . Its role as a synthetic precursor allows for the development of compounds with potential bioactive properties.
Research indicates that this compound may exhibit various biological activities. It has been investigated for its potential herbicidal and pesticidal properties, making it relevant in agricultural applications . Additionally, studies have explored its therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts .
Optoelectronic Devices
Recent studies have highlighted the potential of this compound in the field of optoelectronics. It has been incorporated into the synthesis of thiophene/phenylene co-oligomers, which are promising materials for organic light-emitting diodes (OLEDs) and lasing applications. The unique electronic properties of these compounds make them suitable for advanced optoelectronic devices .
Case Study 1: Synthesis for Organic Electronics
A study demonstrated the successful synthesis of a thiophene/phenylene co-oligomer using this compound as a precursor. The resulting material exhibited enhanced lasing properties compared to its unsubstituted counterparts, indicating improved performance in optoelectronic applications .
Case Study 2: Biological Evaluation
In another study, the biological activities of this compound were evaluated for its herbicidal effects. The compound showed significant activity against certain plant species, suggesting its potential use as a natural herbicide or pesticide .
Mechanism of Action
The mechanism of action of 1-(4’-Methoxy-biphenyl-4-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and ethanone groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-Methoxybiphenyl: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(4’-Hydroxy-biphenyl-4-yl)-ethanone: The hydroxy group can participate in hydrogen bonding, affecting its solubility and reactivity.
1-(4’-Methoxy-biphenyl-4-yl)-methanol: The alcohol group provides different chemical properties compared to the ethanone group.
Uniqueness: 1-(4’-Methoxy-biphenyl-4-yl)-ethanone is unique due to the presence of both methoxy and ethanone groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Biological Activity
1-(4'-Methoxy-biphenyl-4-yl)-ethanone, also known as 4-Acetyl-4'-methoxybiphenyl, is an organic compound characterized by its biphenyl structure with a methoxy and an acetyl group. This compound has garnered attention in various fields, particularly in pharmacology and materials science, due to its potential biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against cancer cell lines.
- Molecular Formula : C15H14O2
- Appearance : White solid
- Melting Point : 149 - 151 °C
- Chemical Structure :
Anti-inflammatory Activity
Research indicates that this compound may possess significant anti-inflammatory properties. Preliminary studies suggest its potential to modulate inflammatory pathways through interactions with specific enzymes and receptors. For instance, compounds with similar structures have demonstrated efficacy in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting the need for further investigation into this compound's mechanisms of action.
Antioxidant Properties
The antioxidant activity of this compound has been observed in various studies. Compounds in this class have shown the ability to scavenge free radicals and reduce oxidative stress markers, which is crucial for preventing cellular damage and associated diseases.
Cytotoxic Effects
Several studies have explored the cytotoxic effects of this compound against different cancer cell lines. Research findings indicate that this compound may exhibit selective toxicity towards certain cancer cells, suggesting its potential as a therapeutic agent in oncology. For example, it has been noted to induce apoptosis in breast cancer cell lines, leading to decreased cell viability and altered cell cycle progression.
The biological activity of this compound is believed to involve its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses.
- Receptor Modulation : It could interact with receptors that mediate cellular signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
1-(4'-Methylbiphenyl-4-yl)-ethanone | Similar biphenyl structure | Methyl group may alter electronic properties |
1-(3'-Methoxy-biphenyl-4-yl)-ethanone | Different methoxy position | Potentially different biological activity |
1-(2'-Methylbiphenyl-4-yl)-ethanone | Methyl group on a different ring | May exhibit varied reactivity compared to others |
1-(4'-Fluorobiphenyl-4-yl)-ethanone | Fluorine substitution | Fluorine may enhance lipophilicity and bioactivity |
This table illustrates how variations in substituents can influence the biological activities of compounds related to this compound.
Study on Anti-Cancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed significant findings:
- IC50 Value : The compound exhibited an IC50 value indicating effective cytotoxicity.
- Cell Cycle Analysis : Treated cells showed an arrest in the S phase of the cell cycle, suggesting that the compound induces apoptosis.
Study on Anti-inflammatory Effects
In another study focusing on inflammation:
- The compound was tested against various inflammatory markers.
- Results indicated a reduction in IL-6 and TNF-α levels compared to untreated controls, showcasing its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone?
Methodological Answer: The compound is primarily synthesized via Friedel-Crafts acylation using biphenyl derivatives. For example, reacting 4-methoxybiphenyl with acetyl chloride in the presence of AlCl₃ under anhydrous conditions yields the target compound . Alternative methods include biocatalytic approaches (e.g., enzymatic reduction of ketones), though yields may vary depending on enzyme specificity and reaction optimization .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) provides precise bond lengths, angles, and crystallographic data .
- IR spectroscopy : Peaks at 1670–1700 cm⁻¹ confirm the carbonyl group, while methoxy C-O stretches appear near 1250 cm⁻¹ .
- NMR : ¹H NMR shows aromatic proton splitting patterns (δ 7.2–8.0 ppm) and a singlet for the methoxy group (δ ~3.8 ppm) .
Q. What are the key chemical reactions of this compound?
Methodological Answer:
- Oxidation : Using KMnO₄ or CrO₃ converts the ethanone group to a carboxylic acid, requiring careful pH control to avoid over-oxidation .
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though LiAlH₄ may require anhydrous conditions .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and scalability?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) to improve Friedel-Crafts acylation efficiency .
- Continuous flow reactors : Enhance reaction control and scalability compared to batch processes, reducing side reactions .
- Biocatalyst engineering : Modify enzymes (e.g., ketoreductases) to improve substrate specificity and enantioselectivity in asymmetric syntheses .
Q. How to address batch-to-batch impurity variations?
Methodological Answer:
- Analytical cross-validation : Use HPLC (C18 column, UV detection at 254 nm) and LC-MS to quantify impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone, which may arise from incomplete acylation .
- Process controls : Implement in-line monitoring (e.g., FTIR) during synthesis to adjust parameters in real time .
Q. What computational methods predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITDOOYSOAAUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306718 | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-18-6 | |
Record name | 1-(4′-Methoxy[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13021-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 179420 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13021-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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